molecular formula C14H10N4O5 B11560150 3-Nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

3-Nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11560150
M. Wt: 314.25 g/mol
InChI Key: NGQDYOFOAXQNEK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H10N4O5 It is a derivative of benzohydrazide, characterized by the presence of nitro groups and a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3-nitrobenzohydrazide in ethanol.
  • Add 4-nitrobenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under vacuum to obtain pure 3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Formation of 3-amino-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups replacing the nitro groups.

Scientific Research Applications

3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. its biological activity is believed to be related to its ability to interact with cellular targets, such as enzymes and receptors. The nitro groups and Schiff base linkage may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
  • 3-Nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
  • 4-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Uniqueness

3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the specific positioning of the nitro groups and the Schiff base linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

IUPAC Name

3-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10N4O5/c19-14(11-2-1-3-13(8-11)18(22)23)16-15-9-10-4-6-12(7-5-10)17(20)21/h1-9H,(H,16,19)/b15-9+

InChI Key

NGQDYOFOAXQNEK-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.